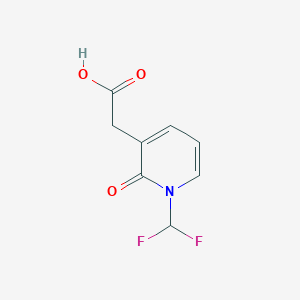

(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid

Description

2-(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)acetic acid is a compound of significant interest in the field of organic chemistry

Properties

Molecular Formula |

C8H7F2NO3 |

|---|---|

Molecular Weight |

203.14 g/mol |

IUPAC Name |

2-[1-(difluoromethyl)-2-oxopyridin-3-yl]acetic acid |

InChI |

InChI=1S/C8H7F2NO3/c9-8(10)11-3-1-2-5(7(11)14)4-6(12)13/h1-3,8H,4H2,(H,12,13) |

InChI Key |

WNXIBYZHUWWEDD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)C(=C1)CC(=O)O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)acetic acid typically involves difluoromethylation processes. These processes can be achieved through various methods, including metal-based methods that transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . Additionally, difluoromethylation of C(sp2)–H bonds can be accomplished through Minisci-type radical chemistry, which is particularly effective for heteroaromatics .

Industrial Production Methods

Industrial production of this compound may involve the use of difluoromethylation reagents and protocols that achieve X–H insertion with novel non-ozone depleting difluorocarbene reagents . These methods streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .

Chemical Reactions Analysis

Types of Reactions

2-(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

2-(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group in the compound enhances its ability to act as a hydrogen-bond donor, which can influence its interactions with biological molecules . These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A reagent used for trifluoromethylation of alkyl halides.

Uniqueness

This group enhances the compound’s ability to act as a hydrogen-bond donor, making it more effective in certain chemical and biological interactions compared to similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.